molecular formula C6H4N4O2 B13568801 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13568801
M. Wt: 164.12 g/mol
InChI Key: DNDMEGOVRGBLSK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the desired triazolo[1,5-a]pyrimidine system . These reactions typically proceed under mild conditions, such as room temperature, and often involve simple mixing of reagents followed by water extraction and recrystallization.

Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like iron(III) chloride, leading to the formation of different oxidation products . Reduction reactions can be carried out using common reducing agents such as sodium borohydride. Substitution reactions often involve nucleophilic substitution, where the triazolo[1,5-a]pyrimidine ring can be functionalized with various substituents. These reactions are typically carried out under mild conditions and can yield a wide range of derivatives with different biological activities .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h1-3H,(H,11,12)

InChI Key

DNDMEGOVRGBLSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NN21)C(=O)O

Origin of Product

United States

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